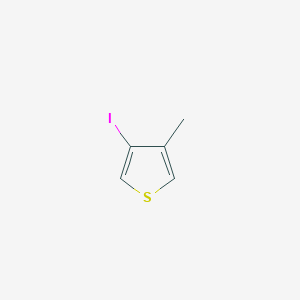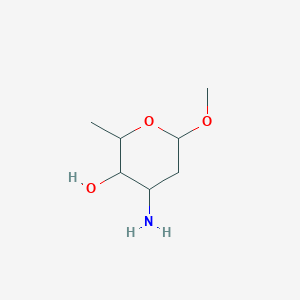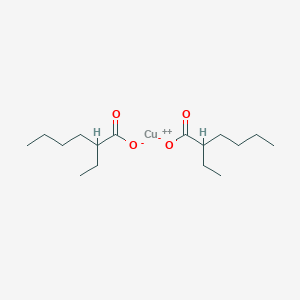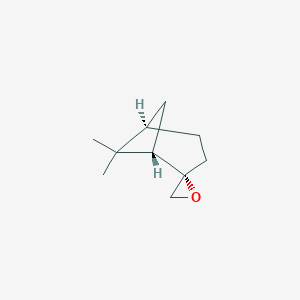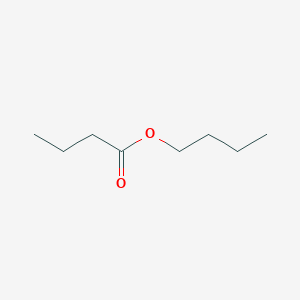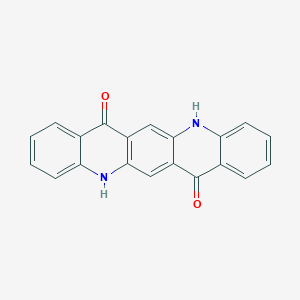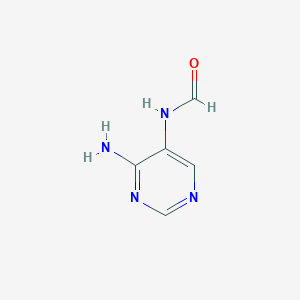
N-(4-Aminopyrimidin-5-yl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Aminopyrimidin-5-yl)formamide, also known as APF, is a fluorescent probe that is widely used in scientific research. APF is a small molecule that has a pyrimidine ring and a formamide group. It is a highly sensitive and selective probe for detecting reactive oxygen species (ROS) in biological systems. APF has been used in a variety of applications, including the study of oxidative stress, inflammation, and aging.
Wirkmechanismus
N-(4-Aminopyrimidin-5-yl)formamide works by reacting with ROS to form a highly fluorescent compound. When N-(4-Aminopyrimidin-5-yl)formamide reacts with ROS, it undergoes a chemical transformation that results in the formation of a fluorescent compound. This fluorescent compound can be detected using standard fluorescence microscopy or spectroscopy techniques.
Biochemische Und Physiologische Effekte
N-(4-Aminopyrimidin-5-yl)formamide has been shown to have a low toxicity profile and does not interfere with normal cellular metabolism. It has been used in a variety of cell types, including mammalian cells, bacterial cells, and plant cells. N-(4-Aminopyrimidin-5-yl)formamide has been shown to be highly specific for ROS and does not react with other cellular components.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(4-Aminopyrimidin-5-yl)formamide in lab experiments include its high sensitivity and selectivity for ROS, its low toxicity profile, and its ease of use. N-(4-Aminopyrimidin-5-yl)formamide can be used in a variety of experimental settings, including cell culture, animal models, and clinical studies.
The limitations of using N-(4-Aminopyrimidin-5-yl)formamide in lab experiments include its limited applicability to certain experimental systems, its potential for photobleaching, and its potential for interference with other fluorescent probes.
Zukünftige Richtungen
There are many potential future directions for the use of N-(4-Aminopyrimidin-5-yl)formamide in scientific research. One potential direction is the development of new fluorescent probes that are more specific for certain types of ROS. Another potential direction is the use of N-(4-Aminopyrimidin-5-yl)formamide in clinical studies to monitor oxidative stress in patients with various diseases. Finally, the use of N-(4-Aminopyrimidin-5-yl)formamide in combination with other fluorescent probes could lead to a better understanding of the complex interplay between ROS and other cellular components.
Synthesemethoden
N-(4-Aminopyrimidin-5-yl)formamide can be synthesized using a simple two-step reaction. The first step involves the reaction of 4-aminopyrimidine with ethyl formate to form ethyl N-(4-aminopyrimidin-5-yl)formate. The second step involves the hydrolysis of ethyl N-(4-aminopyrimidin-5-yl)formate to form N-(4-Aminopyrimidin-5-yl)formamide. The synthesis of N-(4-Aminopyrimidin-5-yl)formamide is relatively easy and can be done in a standard laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-(4-Aminopyrimidin-5-yl)formamide is a highly sensitive and selective probe for detecting ROS in biological systems. ROS are highly reactive molecules that are produced as a byproduct of normal cellular metabolism. They play a critical role in many physiological processes, including cell signaling, immune response, and apoptosis. However, excessive ROS production can lead to oxidative stress, which is associated with many diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
N-(4-Aminopyrimidin-5-yl)formamide has been used in a variety of applications to study the role of ROS in disease. For example, N-(4-Aminopyrimidin-5-yl)formamide has been used to study the effects of oxidative stress on the aging process. It has also been used to study the role of ROS in cancer cell proliferation and apoptosis. In addition, N-(4-Aminopyrimidin-5-yl)formamide has been used to study the effects of antioxidants on ROS production and cellular damage.
Eigenschaften
CAS-Nummer |
16008-45-0 |
|---|---|
Produktname |
N-(4-Aminopyrimidin-5-yl)formamide |
Molekularformel |
C5H6N4O |
Molekulargewicht |
138.13 g/mol |
IUPAC-Name |
N-(4-aminopyrimidin-5-yl)formamide |
InChI |
InChI=1S/C5H6N4O/c6-5-4(9-3-10)1-7-2-8-5/h1-3H,(H,9,10)(H2,6,7,8) |
InChI-Schlüssel |
UIOQNZBJJRKZCR-UHFFFAOYSA-N |
SMILES |
C1=C(C(=NC=N1)N)NC=O |
Kanonische SMILES |
C1=C(C(=NC=N1)N)NC=O |
Synonyme |
Formamide, N-(4-amino-5-pyrimidinyl)- (6CI,8CI,9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



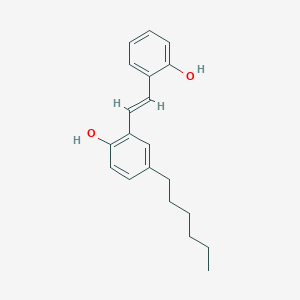
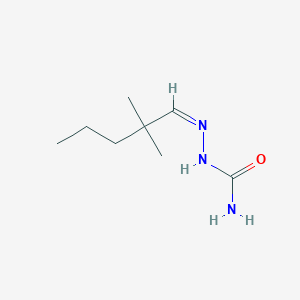
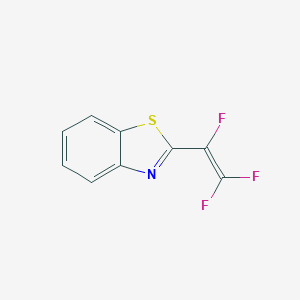
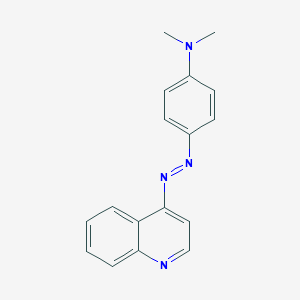
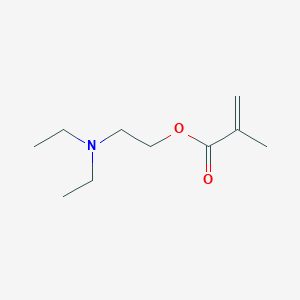
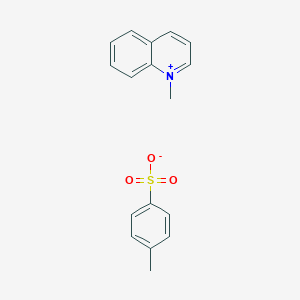
![Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxy-](/img/structure/B94233.png)
